N-methyl-D-norleucine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R)-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
FPDYKABXINADKS-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC |
Canonical SMILES |
CCCCC(C(=O)O)NC |
Origin of Product |
United States |
Contextualization Within Non Canonical Amino Acid Research
The introduction of non-canonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. nih.gov While the canonical genetic code dictates the use of only 20 standard amino acids for protein synthesis, scientists now have a rapidly expanding toolbox of over 250 ncAAs, with some estimates suggesting as many as 900 are known, to engineer novel biological function. nih.govmdpi.com These ncAAs can be incorporated into polypeptide chains through various methods, including solid-phase peptide synthesis, chemical mutagenesis, and advanced biotechnological techniques like selective pressure incorporation (SPI) and stop codon suppression (SCS), which allow for the site-specific insertion of ncAAs in living organisms. frontiersin.orgacs.org
N-methyl-D-norleucine belongs to this extensive class of ncAAs. Norleucine itself, an isomer of leucine (B10760876) with a straight four-carbon side chain, is not encoded in the genetic code but is found in small quantities in some bacterial strains. wikipedia.orgnih.gov Its structural similarity to methionine allows it to act as an isostere, enabling studies of protein structure and function without the complication of methionine's susceptible sulfur atom. nih.gov The derivatization of D-norleucine with a methyl group on the alpha-amine places this compound at the intersection of several key strategies in peptidomimetic design, leveraging its unique characteristics to create molecules with finely tuned properties.
Significance of N Methylation in Peptide and Peptidomimetic Design
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, is a widely employed strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. nih.govkrisp.org.za This single modification imparts several significant advantages:
Enhanced Proteolytic Resistance: The absence of the N-H bond, a key recognition point for proteases, renders the adjacent peptide bond resistant to enzymatic cleavage. nih.govuminho.pt This dramatically increases the in-vivo half-life of the peptide. Studies have shown that N-methylation can significantly enhance stability against degradation by serum proteases. mdpi.com
Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide and reduces its hydrogen bond donor capacity. uminho.ptpnas.org This modification can "cap" exposed amide groups that would otherwise engage in unfavorable interactions with the lipid bilayer, thereby improving passive membrane permeability and oral bioavailability. pnas.org
Conformational Control: The steric hindrance from the methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. uminho.pt This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing receptor binding affinity and selectivity. nih.gov In some contexts, N-methylation of heterochiral amino acid pairs has been shown to nucleate the formation of specific secondary structures like β-sheets. rsc.org
While N-methylation offers clear benefits, its introduction can also present synthetic challenges and may sometimes negatively impact binding if the original N-H bond was crucial for receptor interaction. krisp.org.zamdpi.com Therefore, its application requires careful consideration within the structure-activity relationship of a given peptide.
Overview of Stereochemical Considerations for D Amino Acid Derivatives
The stereochemistry of amino acids is a fundamental consideration in peptide design. Virtually all proteinogenic amino acids in nature exist in the L-configuration. The incorporation of their non-natural enantiomers, D-amino acids, is a powerful tool in medicinal chemistry. nih.gov
The primary advantage of using D-amino acids is the profound increase in stability against proteolysis. nih.gov Endogenous proteases are stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids; they are generally unable to hydrolyze bonds involving D-amino acid residues. nih.gov Replacing a native L-amino acid with its D-counterpart can therefore protect the peptide from degradation, extending its therapeutic window. mdpi.comupc.edu Studies have demonstrated that even a single D-amino acid substitution can significantly boost the stability of peptides. nih.gov
Furthermore, substituting an L-amino acid with a D-amino acid provides a method to probe the stereochemical requirements of a peptide's biological target. upc.edu This "stereochemical scan" can reveal critical information about the binding pocket and the importance of a specific side chain's orientation for activity. nih.gov Therefore, the 'D' configuration of N-methyl-D-norleucine is a deliberate design choice aimed at conferring enzymatic stability and exploring the three-dimensional space of a target receptor.
Historical Trajectories and Current Landscape of N Methyl D Norleucine Research
Stereoselective and Enantioselective Synthesis Approaches for D-Norleucine and its N-Methylated Form
The precise control of stereochemistry is paramount in the synthesis of this compound. The biological activity of peptides and other chiral molecules is often dictated by the specific arrangement of atoms in three-dimensional space. Therefore, methods that selectively produce the D-enantiomer are of high importance.
Chiral Auxiliary-Mediated Syntheses of this compound
Chiral auxiliaries are reusable chemical entities that temporarily attach to a substrate to direct a chemical reaction toward a specific stereochemical outcome. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is cleaved and can be recovered. For the synthesis of D-amino acids, this approach offers robust control.
One prominent class of chiral auxiliaries used in amino acid synthesis is the oxazolidinones. sigmaaldrich.comresearchgate.net A prochiral substrate can be attached to an oxazolidinone auxiliary, and subsequent alkylation reactions are directed by the steric bulk of the auxiliary, leading to the formation of one enantiomer over the other. sigmaaldrich.com For D-norleucine, this would involve the diastereoselective alkylation of a glycine-derived enolate attached to a specific enantiomer of the oxazolidinone auxiliary. After the butyl side chain is introduced, the auxiliary is removed. The resulting D-norleucine can then be N-methylated through various methods, such as reductive amination or direct alkylation under controlled conditions.
Another widely used group of auxiliaries includes pseudoephedrine amides. wikipedia.org Reacting pseudoephedrine with a carboxylic acid forms an amide whose α-proton can be removed to form an enolate. This enolate's subsequent reaction, for instance with an alkyl halide, is highly diastereoselective due to the directing influence of the chiral pseudoephedrine scaffold. wikipedia.org This strategy can be adapted for the synthesis of D-norleucine, which can then be methylated.
A general scheme for chiral auxiliary-mediated synthesis is as follows:
Attachment of a prochiral glycine (B1666218) equivalent to a chiral auxiliary.
Diastereoselective alkylation with a butyl halide to form the norleucine side chain.
Cleavage of the chiral auxiliary to release D-norleucine.
N-methylation of D-norleucine.
Asymmetric Catalysis in the Production of this compound
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
One powerful method is the asymmetric hydrogenation of a suitable prochiral precursor. For D-norleucine, this could involve the hydrogenation of an N-acyl-α,β-dehydroamino acid using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. By selecting the appropriate enantiomer of the catalyst, the reaction can be steered to produce the D-amino acid with high enantiomeric excess (ee).
Rhodium-catalyzed hydroamination has also been described as a practical method for the synthesis of chiral amino acids. researchgate.net This can be applied to prepare vinyl-functionalized building blocks with high enantioselectivity, which can then be converted to the desired amino acid. researchgate.net For D-norleucine, a synthetic route could involve the rhodium-catalyzed hydroamination of a suitable allene, followed by oxidative cleavage to yield the amino acid. researchgate.net
Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven effective for the asymmetric synthesis of various α-amino acids. mdpi.comnih.gov The complex acts as a chiral glycine equivalent, which can be alkylated with high stereoselectivity. mdpi.com This method is scalable and can produce amino acids with enantiomeric purity of approximately 99% ee. mdpi.com Subsequent N-methylation would yield the final product.
| Method | Catalyst/Auxiliary Type | Key Features | Reference |
| Chiral Auxiliary | Oxazolidinones | Establishes two contiguous stereocenters in aldol (B89426) reactions; used for alkylations. wikipedia.orgsigmaaldrich.com | wikipedia.orgsigmaaldrich.com |
| Asymmetric Catalysis | Chiral Ni(II) complexes | Robust, scalable method for alkylation of a chiral glycine equivalent. mdpi.comnih.gov | mdpi.comnih.gov |
| Asymmetric Catalysis | Rhodium-catalyzed hydroamination | Provides access to vinyl-functionalized building blocks with high enantioselectivity. researchgate.net | researchgate.net |
Chemoenzymatic and Biocatalytic Routes to D-Norleucine and this compound
Enzymes are highly specific catalysts that can operate under mild conditions, offering excellent stereoselectivity. Several enzymatic strategies have been developed for the synthesis of D-amino acids. mdpi.com
One common method is the deracemization of a racemic mixture of amino acids. This can be achieved using a combination of a D-amino acid oxidase and a non-selective reducing agent. The D-amino acid oxidase selectively oxidizes the D-amino acid to its corresponding α-keto acid, which is then reduced back to the racemic amino acid. Concurrently, an L-amino acid deaminase or oxidase can be used to selectively remove the L-enantiomer. mdpi.comnih.gov For instance, L-amino acid deaminase (LAAD) can be used to convert the L-amino acid in a racemic mixture to an imino acid, which is then non-enantiomerically reduced, resulting in an enrichment of the D-amino acid. mdpi.comnih.gov This approach has been successfully used to produce D-norleucine with yields ranging from 64% to 99% and an enantiomeric excess (ee) of up to 99%. mdpi.comnih.gov
The "hydantoinase process" is a powerful industrial method for producing D-amino acids. mdpi.com It involves three enzymes: a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase. Starting from a racemic 5-substituted hydantoin, the enzymes work in a cascade to produce the corresponding D-amino acid with high yield and enantioselectivity. mdpi.com
For the direct synthesis of N-methylated D-amino acids, specific enzymes can be employed. A D-specific aminopeptidase (B13392206) from Ochrobactrum anthropi has been used for the stereospecific synthesis of D-amino acid N-alkylamides from an amine and a D-amino acid ester in organic media. pu-toyama.ac.jp This demonstrates the potential for enzymatic routes to directly form the N-alkylated D-amino acid derivative. pu-toyama.ac.jp
| Enzymatic Method | Key Enzymes | Substrate | Product | Key Advantages | Reference |
| Deracemization | L-Amino Acid Deaminase (LAAD) | Racemic Norleucine | D-Norleucine | High yield and enantiomeric excess. mdpi.comnih.gov | mdpi.comnih.gov |
| Hydantoinase Process | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | 5-(butyl)hydantoin | D-Norleucine | Industrial scale, high yield, and enantioselectivity. mdpi.comnih.gov | mdpi.comnih.gov |
| Stereospecific Aminolysis | D-Aminopeptidase | D-amino acid ester + amine | D-amino acid N-alkylamide | Direct, stereospecific formation of N-alkyl amide bond. pu-toyama.ac.jp | pu-toyama.ac.jp |
Novel Protection and Deprotection Strategies in this compound Synthesis (e.g., Fmoc, Boc)
The synthesis of this compound, particularly for its incorporation into peptides, requires the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini. peptide.com The two most common N-terminal protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.de
The Fmoc group is stable to acidic conditions used for cleaving side-chain protecting groups but is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.comiris-biotech.de This orthogonality is a cornerstone of Fmoc-based SPPS. iris-biotech.de Fmoc-N-methyl-D-norleucine is a key building block for incorporating this residue into a peptide chain. The synthesis of Fmoc-N-methyl-α-amino acids can be achieved efficiently from the corresponding Fmoc-amino acid via an intermediate 5-oxazolidinone, which is then reductively opened. acs.org This method avoids harsh reagents and often yields products pure enough for direct use in SPPS. acs.org
The Boc group, in contrast, is removed by moderate to strong acids, such as trifluoroacetic acid (TFA). peptide.com In Boc-based SPPS, side-chain protecting groups are typically benzyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like hydrogen fluoride (B91410) (HF). peptide.compeptide.com While both strategies are effective, Fmoc chemistry is often preferred due to its milder deprotection conditions and the availability of a wider range of non-canonical building blocks. iris-biotech.de
A common method for N-methylation involves reacting the N-protected amino acid with sodium hydride and methyl iodide. monash.edu For example, N-Boc-D-norleucine can be methylated using this procedure. monash.edu Another approach is reductive methylation, where the N-protected amino acid is treated with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. nih.gov
| Protecting Group | Chemical Name | Cleavage Condition | Key Features | Reference |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20-25% Piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups; mild deprotection. iris-biotech.deiris-biotech.de | iris-biotech.deiris-biotech.de |
| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid, TFA) | Used in conjunction with benzyl-based side-chain protection; requires strong acid for final cleavage. peptide.compeptide.com | peptide.compeptide.com |
Solid-Phase Synthesis Techniques for Incorporating this compound
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides from amino acid building blocks. peptide.com Incorporating N-methylated amino acids like this compound into a growing peptide chain presents a significant steric challenge. peptide.com The absence of an N-H proton and the presence of the N-methyl group hinder the approach of the activated carboxyl group of the next amino acid, often leading to low coupling yields. peptide.comnih.gov
To overcome this steric hindrance, highly reactive coupling reagents are required. peptide.com Standard reagents may be insufficient, and more potent activators are employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA) have proven effective for these difficult couplings. peptide.comnih.gov Coupling an N-methyl amino acid onto another N-methyl amino acid is particularly challenging and requires optimized conditions, often involving extended reaction times or double coupling cycles. peptide.com
Monitoring the completion of the coupling reaction is also critical. Traditional ninhydrin (B49086) tests, which detect free primary amines, are ineffective for N-methylated amino acids. Instead, alternative tests like the bromophenol blue test are used to confirm the absence of the free secondary amine. peptide.com
The general cycle for incorporating Fmoc-N-methyl-D-norleucine in SPPS is:
Swell the resin in a suitable solvent (e.g., DMF). peptide.com
Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a piperidine solution. nih.gov
Wash the resin thoroughly.
Activate the incoming Fmoc-N-methyl-D-norleucine using a potent coupling reagent (e.g., HATU/DIEA). peptide.com
Add the activated amino acid solution to the resin and allow it to react for an extended period (e.g., 1-2 hours). peptide.com
Monitor the coupling completion using a suitable test (e.g., bromophenol blue). peptide.com
Wash the resin to remove excess reagents and byproducts.
Solution-Phase Synthetic Pathways for this compound
While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a valuable technique, especially for large-scale production or for specific synthetic targets. Solution-phase methods for preparing this compound itself typically involve the N-methylation of a suitably protected D-norleucine derivative.
A widely applied method for N-methylation is the use of sodium hydride and methyl iodide in a solvent mixture like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). monash.edu This procedure can be used to methylate N-acyl or N-carbamoyl protected amino acids. monash.edu For example, an N-protected D-norleucine ester can be methylated, followed by saponification of the ester to yield the free acid. monash.edu
Another common route is reductive amination. acs.org This involves reacting D-norleucine with an aldehyde (typically formaldehyde) to form a Schiff base or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield this compound. acs.org
The synthesis of peptides containing this compound can also be performed entirely in solution. This involves the stepwise coupling of protected amino acid fragments. While more labor-intensive than SPPS due to the need for purification after each step, it can be advantageous for certain complex sequences or for producing large quantities of a specific peptide. d-nb.info
Biosynthetic Considerations for D-Norleucine and Potential N-Methylation Pathways
The biosynthesis of this compound is not a naturally occurring, single pathway in most organisms. It is best understood by considering the formation of its constituent parts: the D-norleucine backbone and the subsequent N-methylation.
Biosynthesis of Norleucine: L-norleucine, the enantiomer of D-norleucine, has been observed as a metabolic byproduct in microorganisms like Escherichia coli, particularly under specific cultivation conditions. researchgate.netresearchgate.net Its synthesis hijacks the enzymatic machinery of the leucine (B10760876) biosynthetic pathway. researchgate.netnih.gov The pathway initiates with a precursor like α-ketobutyrate, which is acted upon by 2-isopropylmalate synthase. wikipedia.org This enzyme normally acts on α-ketoisovalerate to initiate leucine synthesis but can promiscuously accept α-ketobutyrate, leading to the formation of norleucine. nih.govwikipedia.org The production of norleucine can be achieved in metabolically engineered E. coli strains. researchgate.net
Formation of the D-Enantiomer: The conversion from the biosynthetically more common L-norleucine to D-norleucine, or the direct synthesis of D-norleucine, requires specific enzymatic activities. Nature employs several strategies to produce D-amino acids. nih.gov
Amino Acid Racemases: These enzymes directly interconvert L- and D-enantiomers. While specific racemases exist for amino acids like alanine (B10760859) and glutamate (B1630785) in bacterial cell walls, a dedicated norleucine racemase is not commonly characterized. wikipedia.org
Multi-Enzyme Industrial Processes: The "hydantoinase process" is a well-established industrial method for producing D-amino acids. nih.gov This involves the sequential action of a hydantoin racemase, a D-specific hydantoinase, and a D-carbamoylase to resolve a racemic mixture. nih.gov
D-Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids. nih.gov The α-keto acid precursor for norleucine, 2-ketohexanoic acid, could theoretically be converted to D-norleucine by a suitable D-amino acid dehydrogenase. nih.gov
N-Methylation Pathways: The final step, N-methylation, can be envisioned through several biochemical routes.
Post-Synthetic Methylation: A pre-formed D-norleucine could be methylated by an N-methyltransferase enzyme, using a methyl donor like S-adenosylmethionine (SAM). While N-methylation is a common modification in natural products like the antibiotic Cyclosporin A, the enzymes involved are often highly specific. d-nb.info Studies on the α-N-automethylating enzyme OphMA have shown that while it can be engineered to methylate non-proteinogenic amino acids, it did not tolerate D-configured amino acids at its active site, highlighting a significant specificity challenge. d-nb.info
Reductive Amination: An alternative pathway involves the reductive methylamination of the precursor α-keto acid (2-ketohexanoic acid). This approach has been successfully demonstrated in engineered Corynebacterium glutamicum for the de novo production of N-methyl-phenylalanine from its keto-acid precursor, phenylpyruvate. nih.gov A similar engineered pathway could theoretically produce this compound.
| Metabolic Step | Potential Pathway | Key Enzyme Class | Precursor(s) | Product |
|---|---|---|---|---|
| Norleucine Carbon Skeleton Synthesis | Branched-Chain Amino Acid Off-Pathway | Synthases (e.g., 2-isopropylmalate synthase) | α-Ketobutyrate | 2-Ketohexanoic acid |
| Formation of D-Amino Acid | Reductive Amination | D-Amino Acid Dehydrogenase | 2-Ketohexanoic acid, Ammonia | D-Norleucine |
| Formation of D-Amino Acid | Enantiomeric Resolution | Hydantoinase / Carbamoylase | 5-butyl-hydantoin (racemic) | D-Norleucine |
| N-Methylation | Post-Synthetic Modification | N-Methyltransferase | D-Norleucine, S-Adenosylmethionine | This compound |
| N-Methylation | Reductive Methylamination | Engineered Reductase/Aminase | 2-Ketohexanoic acid, Methylamine | This compound |
Enzymatic Derivatization and Biotransformation of this compound
Direct studies on the enzymatic biotransformation of this compound are not extensively documented. However, potential reactions can be inferred from known enzymatic processes acting on amino acids and other complex organic molecules. mdpi.com Biotransformations are often employed to create novel chemical structures. mdpi.com
Potential enzymatic modifications could target the side chain or the α-amino group:
Hydroxylation: Enzymes from the cytochrome P450 monooxygenase family are known to catalyze the hydroxylation of aliphatic C-H bonds. mdpi.com Such an enzyme could act on the butyl side chain of this compound to introduce a hydroxyl group at various positions, creating novel derivatives.
Oxidation/Dehydrogenation: Oxidoreductases could potentially act on the molecule. For instance, if the side chain were first hydroxylated, an alcohol dehydrogenase could oxidize it to a ketone.
Demethylation: The N-methyl group could be a target for enzymatic removal. N-demethylase enzymes, often also P450s, could convert this compound back to D-norleucine.
Deamination: A D-amino acid oxidase (DAAO) or a D-amino acid dehydrogenase could catalyze the oxidative deamination of the alpha-amino group to yield the corresponding α-keto acid, 2-ketohexanoic acid. nih.gov However, the presence of the N-methyl group might sterically hinder the binding of the substrate to the enzyme's active site, potentially making this compound a poor substrate for standard DAAOs.
| Enzyme Class | Type of Reaction | Potential Product |
|---|---|---|
| Cytochrome P450 Monooxygenase | Side-chain hydroxylation | Hydroxy-N-methyl-D-norleucine |
| Cytochrome P450 Monooxygenase | N-demethylation | D-Norleucine |
| Alcohol Dehydrogenase | Oxidation of a hydroxylated side chain | Keto-N-methyl-D-norleucine |
| D-Amino Acid Oxidase | Oxidative deamination (potentially inhibited) | 2-Ketohexanoic acid |
Role of this compound as a Non-Canonical Amino Acid in Biological Systems
The incorporation of non-canonical amino acids like this compound into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics with enhanced therapeutic properties. nih.govnih.gov The utility of this compound stems from the combined benefits of its D-configuration and N-methylation.
Enhanced Proteolytic Stability: Peptides are often rapidly degraded in vivo by proteases, limiting their therapeutic potential. peptide.com Proteases are highly stereospecific and typically recognize only L-amino acids. The presence of a D-amino acid at a cleavage site can render the peptide bond resistant to hydrolysis. nih.gov Similarly, N-methylation of the peptide backbone prevents the formation of the hydrogen bond crucial for recognition by many proteases, thereby increasing enzymatic stability. peptide.comresearchgate.net
Improved Pharmacokinetic Properties: N-methylation increases the lipophilicity of a peptide and reduces its hydrogen bonding capacity. nih.gov These changes can lead to improved membrane permeability and oral bioavailability. nih.govpeptide.com
Conformational Constraint: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target. peptide.com
Modulation of Biological Activity: The substitution of a canonical amino acid with this compound can alter the biological activity of a peptide, for example, by converting an agonist into an antagonist. peptide.com This is exemplified by related compounds; N-methyl-D-leucine is a component of the antibiotic mycoplanecin, highlighting the role of such residues in bioactive natural products. nih.gov Furthermore, norleucine itself is often used as a non-oxidizable isostere of methionine to probe protein structure and function, and its incorporation can modulate enzyme activity. wikipedia.orgfrontiersin.org
| Structural Feature | Functional Consequence | Mechanism |
|---|---|---|
| D-stereochemistry | Resistance to proteolysis | Proteases are stereospecific for L-amino acids. |
| N-methylation | Resistance to proteolysis | Prevents protease recognition by altering backbone conformation and H-bonding. peptide.comresearchgate.net |
| N-methylation | Increased membrane permeability / bioavailability | Reduces polarity and hydrogen bonding capacity. nih.govpeptide.com |
| D-stereochemistry & N-methylation | Modulation of biological activity | Induces specific backbone conformations, altering binding to biological targets. peptide.com |
Investigations into Catabolic Pathways and Molecular Degradation Mechanisms of this compound
There is no single, well-defined catabolic pathway for this compound in most organisms. Its degradation would likely require a series of enzymatic steps to convert it into intermediates that can enter central metabolism. basicmedicalkey.comsemanticscholar.org The degradation pathways for amino acids are generally distinct from their biosynthetic routes, allowing for separate regulation. basicmedicalkey.com
A hypothetical degradation pathway can be proposed:
N-Demethylation: The first step would likely be the removal of the methyl group from the α-amino nitrogen to yield D-norleucine. This could be accomplished by an N-demethylase enzyme.
Handling of the D-Enantiomer: The resulting D-norleucine must be converted into a form that can be further metabolized.
Racemization: An amino acid racemase could convert D-norleucine to L-norleucine. L-norleucine could then enter degradative pathways analogous to those for other branched-chain amino acids. frontiersin.org
Oxidative Deamination: A D-amino acid oxidase or dehydrogenase could directly convert D-norleucine into its corresponding α-keto acid, 2-ketohexanoic acid, and ammonia. nih.gov
Degradation of the Carbon Skeleton: The carbon skeleton, either as L-norleucine or 2-ketohexanoic acid, would be further broken down. The catabolism of branched-chain amino acids like leucine involves transamination to the α-keto acid, followed by oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase complex. lsuhsc.edu A similar pathway would likely degrade norleucine, ultimately yielding metabolites like acetyl-CoA, which can be used for energy generation in the TCA cycle. frontiersin.org
The accumulation of non-canonical amino acids or their breakdown intermediates can be harmful, so efficient catabolic pathways are essential for organisms that might encounter them. plos.org
| Step | Reaction | Probable Enzyme Class | Product(s) | Metabolic Fate |
|---|---|---|---|---|
| 1 | N-Demethylation | N-Demethylase (e.g., a P450) | D-Norleucine | Substrate for Step 2 |
| 2a | Racemization | Amino Acid Racemase | L-Norleucine | Enters L-amino acid catabolism |
| 2b | Oxidative Deamination | D-Amino Acid Oxidase/Dehydrogenase | 2-Ketohexanoic Acid, Ammonia | Enters keto acid catabolism |
| 3 | Carbon Skeleton Breakdown | Dehydrogenase Complexes, etc. | Acetyl-CoA, Propionyl-CoA | Enters TCA Cycle |
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
In peptide analysis, the substitution of a standard amino acid with an analog like norleucine can cause a shift in retention time, which is a key parameter for identification. nih.gov For instance, in a model peptide sequence, substituting glycine with norleucine results in a significant increase in retention time, reflecting the hydrophobicity of the n-butyl side chain. nih.gov The N-methylation of the amine group in this compound further modifies its polarity and interaction with the stationary phase, typically leading to distinct retention characteristics compared to its non-methylated counterpart, D-norleucine.
Assessing the enantiomeric purity of this compound is critical, as the biological or pharmacological activity of chiral molecules is often enantiomer-specific. Chiral HPLC is the definitive method for this purpose, enabling the separation of the D- and L-enantiomers.
One effective approach involves pre-column derivatization followed by separation on a chiral stationary phase (CSP). For example, amino acids can be derivatized with N-fluorenylmethoxycarbonyl (FMOC) chloride. The resulting N-FMOC derivatives can then be resolved on amylose-derived CSPs. researchgate.net Research on the separation of N-FMOC amino acid methyl esters has shown that this method can effectively determine both chemical and enantiomeric purity. researchgate.net This technique would be directly applicable to this compound, allowing for its separation from N-methyl-L-norleucine and the quantification of any enantiomeric impurities. researchgate.netsigmaaldrich.com Macrocyclic glycopeptide antibiotics, such as those used in CHIROBIOTIC columns, are also powerful chiral selectors for resolving native and N-blocked amino acids. sigmaaldrich.comresearchgate.net
Table 1: Example Parameters for Chiral HPLC Separation of Amino Acid Enantiomers This table illustrates typical conditions for separating N-FMOC derivatized amino acid esters, a method applicable for assessing the enantiomeric purity of this compound.
| Parameter | Condition | Source |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Analyte Form | N-fluorenylmethoxycarbonyl (FMOC) derivative | researchgate.net |
| Stationary Phase | Amylose-derived Chiral Stationary Phase (CSP) | researchgate.net |
| Mobile Phase | 10% 2-propanol in hexane (B92381) with 0.1% Trifluoroacetic Acid (TFA) | researchgate.net |
| Application | Determination of enantiomeric and chemical purity | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov These features are invaluable for the quantitative analysis of this compound in complex biological matrices like fermentation broths or plasma. nih.govnih.gov
A reliable UHPLC method for analyzing non-canonical amino acids like norleucine often involves pre-column derivatization with ortho-phthaldialdehyde (OPA), followed by separation on a sub-2 µm particle C18 reversed-phase column and fluorescence detection. nih.govresearchgate.net Such methods have demonstrated excellent sensitivity, with limits of detection (LOD) in the picomole range. nih.gov In a study analyzing norleucine in E. coli fermentation processes, this approach allowed for the specific detection and quantification of trace amounts of the amino acid. nih.gov The robustness of UHPLC allows it to be coupled with mass spectrometry for even greater selectivity and accuracy in quantification. diva-portal.orgdiva-portal.org
Table 2: Validation Parameters for UHPLC-FLD Analysis of Norleucine This table presents performance data from a validated UHPLC method for norleucine, demonstrating the sensitivity achievable for quantitative analysis. A similar performance would be expected for this compound.
| Parameter | Value | Source |
| Retention Time (Rt) | 45.10 min | nih.gov |
| Repeatability of Rt (RSD%) | 0.22% | nih.gov |
| Limit of Detection (LOD) | 0.10 pmol | nih.gov |
| Limit of Quantification (LOQ) | 0.31 pmol | nih.gov |
| Precision (RSD%) | 3.18% | nih.gov |
Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive molecular weight information and structural details through fragmentation patterns. It is frequently coupled with chromatographic techniques to enhance selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing this compound, as it can be performed on the underivatized molecule directly from a liquid sample. Electrospray ionization (ESI) is a common ionization technique for this purpose. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional selectivity and sensitivity for quantifying amino acids in complex mixtures. researchgate.netresearchgate.net This method can readily separate and quantify isomers, such as isoleucine, leucine, and norleucine, which have the same molecular weight but different structures. researchgate.net For this compound, LC-MS/MS would enable its specific detection and quantification even in the presence of other isobaric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) requires that the analyte be volatile and thermally stable. Amino acids like this compound are non-volatile and must be chemically modified through derivatization prior to analysis. nih.govresearchgate.net Common derivatization procedures include silylation, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation/esterification using agents like methyl chloroformate. nist.govnih.govd-nb.info The resulting derivatives are volatile and produce characteristic fragmentation patterns upon electron ionization (EI), which can be used for structural confirmation and quantification. nist.govnih.gov High-resolution GC-MS offers the advantage of exact mass measurement, which helps to resolve ambiguities and confirm elemental composition. nih.gov
Table 3: Comparison of Coupled Mass Spectrometry Techniques for this compound Analysis
| Technique | Derivatization Requirement | Key Advantages | Relevant Analogs Studied | Source |
| LC-MS/MS | Not typically required | High selectivity and sensitivity; suitable for complex biological matrices; analyzes native form. | Leucine, Isoleucine, Norleucine | researchgate.net |
| GC-MS | Required (e.g., silylation, acylation) | Provides detailed structural information from fragmentation patterns; established libraries. | General amino acids in plasma | nist.govd-nb.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each atom in the molecule.
¹H-NMR spectra would reveal signals for the N-methyl group, the α-proton, and the protons along the n-butyl side chain (β, γ, δ, and ε positions), with chemical shifts and coupling constants providing information about their connectivity and stereochemical arrangement. ¹³C-NMR spectroscopy complements this by identifying the chemical shifts of all carbon atoms, including the carbonyl carbon, α-carbon, N-methyl carbon, and the side-chain carbons. rsc.org
For more complex structural problems, such as determining the conformation of peptides containing this compound, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. rsc.org NOESY experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints for calculating the three-dimensional structure. rcsb.orgrcsb.org Studies on peptides containing N-methylated amino acids have successfully used NMR to confirm specific conformations, such as β-turns, demonstrating the utility of this technique for detailed conformational analysis. rsc.orgnih.gov
Advanced Spectroscopic Techniques for this compound (e.g., FTIR, Raman)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within this compound.
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations in its chemical bonds. The resulting spectrum is a molecular fingerprint. For this compound, characteristic absorption bands would include:
C=O stretch of the carboxylic acid group (typically ~1700-1725 cm⁻¹).
N-H bend of the secondary amine.
C-H stretches from the alkyl side chain and methyl groups (~2800-3000 cm⁻¹). researchgate.net
O-H stretch from the carboxylic acid group (a broad band ~2500-3300 cm⁻¹).
FTIR analysis of D-norleucine has been documented, providing a reference for interpreting the spectrum of its N-methylated derivative. nih.gov
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would provide information on the C-C backbone and side-chain vibrations. chalcogen.ro Studies on amino acids show that Raman spectra are highly sensitive to molecular conformation and the local environment, such as pH or crystalline state. nih.govscispace.com Comparing experimental spectra with those derived from Density Functional Theory (DFT) calculations can aid in the precise assignment of vibrational modes. chalcogen.roscispace.com
Derivatization Strategies for Enhanced Analytical Detection and Separation
In the analytical characterization of this compound, direct analysis is often hindered by the compound's physicochemical properties, such as high polarity, low volatility, and the absence of a strong chromophore, which limits detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) with UV detectors. mdpi.comsigmaaldrich.comactascientific.com To overcome these limitations, derivatization—the chemical modification of the analyte—is a crucial step. actascientific.comactascientific.com This process converts this compound into a derivative with improved volatility for Gas Chromatography (GC) or enhanced detectability for HPLC, while also facilitating the critical separation from its stereoisomers. sigmaaldrich.comnih.gov
Derivatization strategies are broadly categorized based on the analytical platform for which they are intended. For GC-Mass Spectrometry (GC-MS), the primary goal is to increase the volatility and thermal stability of the amino acid. sigmaaldrich.comnih.gov For HPLC, derivatization aims to introduce a chromophoric or fluorophoric tag to the molecule, thereby increasing its response to UV or fluorescence detectors. mdpi.comactascientific.com
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
GC-MS requires analytes to be volatile and thermally stable. nih.gov Since amino acids, including this compound, are non-volatile, derivatization is mandatory. sigmaaldrich.com Common strategies involve silylation and acylation, often in a two-step process.
Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comactascientific.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly effective. sigmaaldrich.comresearchgate.net MTBSTFA reacts with the active hydrogens to form TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.comactascientific.com This enhanced stability is advantageous for ensuring reproducible and reliable quantification in complex matrices. sigmaaldrich.com
Acylation and Esterification: A robust two-step approach involves the esterification of the carboxylic acid group followed by the acylation of the N-methylamino group. mdpi.com First, the carboxyl group is converted to a methyl ester by heating with a reagent like 2M HCl in methanol. mdpi.com Subsequently, the N-methylamino group is acylated using a fluorinated anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA). actascientific.commdpi.com This creates N-pentafluoropropionyl or N-trifluoroacetyl methyl ester derivatives that are highly volatile and exhibit excellent chromatographic properties. mdpi.comnih.gov The presence of fluorine atoms in the derivative also enhances detection sensitivity when using an electron capture detector (ECD). actascientific.com
| Derivatizing Agent/Method | Derivative Type | Key Advantages | Typical Application |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives that are less moisture-sensitive than TMS derivatives. sigmaaldrich.com | Quantification of free amino acids in biological and food samples. researchgate.net |
| Two-Step: 1. HCl/Methanol 2. Pentafluoropropionic Anhydride (PFPA) | Methyl ester, N-pentafluoropropionyl amide | Produces highly volatile and stable derivatives; suitable for stable-isotope dilution analysis. mdpi.com | Metabolic studies and quantification in biological fluids. mdpi.com |
| Two-Step: 1. Esterification 2. Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl-O-methyl ester | Creates stable and volatile derivatives suitable for enantiomeric separation on chiral columns. nih.gov | Chiral analysis and quantification of proteinogenic and non-proteinogenic amino acids. nih.gov |
High-Performance Liquid Chromatography (HPLC) Derivatization
For HPLC analysis, derivatization is employed to attach a molecule (tag) that absorbs UV light or fluoresces, thereby enabling sensitive detection. mdpi.comactascientific.com This is typically performed pre-column, where the amino acid is derivatized before injection into the HPLC system. actascientific.com
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent is highly effective for the analysis of both primary and secondary amino acids. mdpi.comwur.nl AQC reacts with the N-methylamino group of this compound to form a stable, highly fluorescent urea (B33335) adduct. mdpi.com This reaction is advantageous as it is rapid, reproducible, and provides high sensitivity, making it suitable for detecting trace levels of non-standard amino acids in complex samples. wur.nl The resulting derivatives can be effectively separated using reversed-phase chromatography. wur.nl
9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another widely used pre-column derivatizing agent that reacts with both primary and secondary amines to yield intensely fluorescent derivatives. mdpi.com The derivatization of this compound with FMOC-Cl allows for its ultra-trace level detection in various matrices. mdpi.com
Chiral Derivatizing Agents for Enantiomeric Separation: A significant challenge in the analysis of this compound is its separation from the corresponding L-enantiomer. This can be achieved by an indirect method using a chiral derivatizing agent. nih.gov Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a prominent example. nih.gov FDAA reacts with the amino group of both D- and L-enantiomers to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18) and detected by UV absorbance. nih.gov This approach allows for the simultaneous quantification and confirmation of the stereochemistry of the amino acid. nih.gov
| Derivatizing Agent | Detection Method | Key Advantages | Application Notes |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | Reacts with both primary and secondary amines; forms stable and highly sensitive derivatives. mdpi.comwur.nl | Ideal for quantifying N-methylated amino acids in complex biological matrices. mdpi.comwur.nl |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Yields intensely fluorescent derivatives with primary and secondary amines. mdpi.com | Suitable for ultra-trace level detection. mdpi.com |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | UV (340 nm) | Creates diastereomers from enantiomers, enabling chiral separation on a standard achiral column. nih.gov | The method of choice for determining enantiomeric purity and configuration. nih.gov |
| o-Phthaldialdehyde (OPA) / Thiol | Fluorescence | Rapid reaction, highly sensitive for primary amines. nih.gov | Does not directly react with secondary amines like this compound; requires specific reaction conditions or is not suitable. actascientific.comkoreascience.kr |
Molecular Interactions and Mechanistic Biological Activity of N Methyl D Norleucine
Investigation of N-methyl-D-norleucine as a Methionine Bioisostere in Protein Systems
This compound is investigated in protein systems primarily as a bioisostere of methionine. This substitution strategy aims to enhance specific properties of peptides and proteins, such as chemical stability, by replacing the oxidation-prone thioether moiety of methionine. rsc.orgresearchgate.net Norleucine (Nle), the non-methylated parent amino acid, is structurally analogous to methionine (Met), differing in the substitution of the sulfur atom with a methylene group. yale.edu This change renders norleucine more hydrophobic than methionine. rsc.org
The introduction of the N-methyl group further modifies its bioisosteric properties. N-methylation is a strategy known to significantly increase lipophilicity and aqueous solubility of amino acid derivatives. rsc.org While norleucine itself is considered a close structural mimic of methionine, the substitution can influence biological interactions. yale.edu For instance, in studies on diubiquitin, replacing methionine with norleucine was found to affect the cleavage of the protein by deubiquitinating enzymes, suggesting that the methionine side chain plays a more significant role in the interaction than previously understood. rsc.org The substitution of methionine with its norleucine analog in recombinant human macrophage colony-stimulating factor (rM-CSF) was found to have no effect on the biological activity of the refolded protein dimers. nih.gov However, in the context of the membrane-active peptide PGLa, substituting methionine with the more hydrophobic norleucine resulted in the peptide inserting deeper into the membrane core and reducing its ability to re-orient, highlighting differences in how the two residues affect non-specific binding and peptide-peptide interactions. researchgate.net
The addition of the N-methyl group to the D-norleucine backbone introduces further changes. Quantum chemical calculations have shown that N-methylation generally leads to increased polarizability and dipole moment in amino acid derivatives. rsc.org This modification, combined with the inherent properties of the norleucine side chain, creates a unique bioisostere whose interactions are driven by a combination of hydrophobicity, steric bulk, and altered electronic properties compared to native methionine. rsc.org
Table 1: Comparative Properties of Methionine and its Bioisosteres
| Property | Methionine (Met) | Norleucine (Nle) | N-methyl-norleucine |
|---|---|---|---|
| Key Side-Chain Atom | Sulfur (S) | Carbon (CH₂) | Carbon (CH₂) |
| Oxidation Potential | Prone to oxidation | Stable | Stable |
| Hydrophobicity | Hydrophobic | More hydrophobic than Met rsc.org | Lipophilicity is increased by N-methylation rsc.org |
| Polarizability | High due to sulfur rsc.org | Less polarizable than Met rsc.org | Polarizability is increased by N-methylation rsc.org |
| Backbone H-Bonding | Donor | Donor | No N-H donor |
Receptor Binding Studies and Ligand-Protein Interactions (in vitro and in silico)
The interaction of this compound with protein receptors is governed by the structural and chemical changes induced by N-methylation. In silico and in vitro methods are crucial for elucidating these ligand-protein interactions. nih.gov Computational approaches like molecular docking and molecular dynamics simulations help predict binding affinities and the stability of ligand-protein complexes, often by analyzing hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com
The presence of an N-methyl group can have dual effects on receptor binding. It may decrease biological activity by sterically interfering with the peptide-receptor interaction. ub.edu Conversely, by restricting the conformational flexibility of the peptide backbone, N-methylation can lock the peptide into a bioactive conformation that is optimal for interacting with a target receptor, potentially enhancing binding affinity and selectivity. ub.eduresearchgate.net The strategy of systematically replacing residues with their N-methylated counterparts, known as an "N-Me scan," is used to identify conformations that are best suited for binding to a specific receptor. ub.edu
In the context of N-methyl-D-aspartate (NMDA) receptors, which are activated by the binding of co-agonists glutamate (B1630785) and glycine (B1666218), the binding of ligands to their respective domains is a prerequisite for receptor activation and heteromerization. nih.govfrontiersin.org The N-methyl group of the agonist NMDA itself fits into a specific pocket in the NR2 subunit, a space created by an aspartate residue that is different from related receptors. nih.gov While not directly studying this compound, these findings illustrate the principle that the N-methyl group is a critical determinant of ligand-receptor interaction, where its size and placement must be compatible with the receptor's binding site architecture. The contribution of specific amino acid residues within the binding pocket is crucial for recognizing and stabilizing the ligand through various forces, including cation-π interactions, dispersion forces, and hydrophobic effects. rsc.org
Enzyme Modulation and Kinetic Characterization by this compound
N-methylated amino acids can act as modulators of enzyme activity. The introduction of an N-methyl group can influence how a peptide or small molecule fits into an enzyme's active site, potentially leading to inhibition or altered substrate processing. The kinetic characterization of such modulation is essential for understanding the compound's mechanism of action.
For example, in a structure-activity relationship study of almiramides, a class of N-methylated lipopeptides, modifications to the methylation pattern significantly influenced their anti-parasitic activity. nih.gov Derivatives with a single methyl group on either the first or fifth residue amide nitrogen showed greater activity than the fully (permethylated) peptides. nih.gov This suggests that the precise positioning of N-methyl groups is critical for biological function, which may include interactions with key enzymes in the target organism. nih.gov
Kinetic analyses of receptor-ligand interactions, such as those performed for the NMDA receptor, provide detailed information on association and dissociation rate constants. nih.gov For instance, concentration jump experiments with glycine on the NMDA receptor allowed for the estimation of its binding kinetics. nih.gov Similar kinetic studies would be necessary to quantify the modulatory effect of this compound on specific enzymes. The enzymes involved in the synthesis and degradation of receptor ligands are themselves potential targets for drugs, as their regulation can fine-tune the activity of receptors like the NMDA receptor. frontiersin.org Therefore, this compound could potentially modulate enzymes involved in amino acid metabolism or signaling pathways, though specific targets and kinetic data are not detailed in the available literature.
Influence of N-methylation on Peptide and Protein Conformation and Stability
N-methylation of the peptide backbone introduces significant conformational constraints and alters the physicochemical properties of peptides and proteins. researchgate.net The replacement of the amide proton with a methyl group eliminates the capacity for hydrogen bond donation at that position, which can disrupt secondary structures like α-helices and β-sheets that rely on these bonds. ub.edursc.org
One of the most significant conformational effects of N-methylation is its influence on the cis/trans isomerization of the amide bond. The energy barrier for this isomerization is lowered in N-methylated peptides, allowing for more facile interconversion between the two states. rsc.org This can increase the conformational mobility of the peptide, which can be relevant for its biological activity. nih.gov By restricting the available conformational space of the peptide backbone, N-methylation can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding to a receptor. ub.edu
Furthermore, N-methylation enhances metabolic stability. The steric hindrance provided by the methyl group protects the adjacent amide bond from cleavage by peptidases and proteases, thereby increasing the half-life of the peptide in biological systems. ub.edu This modification also impacts physical properties; N-methylation typically increases lipophilicity (higher clog P values) and can also improve aqueous solubility. rsc.org
Table 2: General Effects of N-methylation on Peptide Properties
| Property | Effect of N-methylation | Rationale | Reference |
|---|---|---|---|
| Conformation | Restricts backbone flexibility; lowers cis/trans energy barrier | Steric hindrance from methyl group; altered electronic nature of amide bond | rsc.orgub.edu |
| Hydrogen Bonding | Eliminates N-H donor capability | Replacement of amide proton with a methyl group | ub.edursc.org |
| Stability | Increases resistance to enzymatic degradation | Steric shielding of the amide bond from proteases | ub.edu |
| Lipophilicity | Increases | Addition of a hydrophobic methyl group | rsc.org |
| Solubility | Can increase aqueous solubility | N-methylation can lead to more negative solvation free energy (ΔGsolv) | rsc.org |
| Biological Activity | Can increase or decrease | Depends on whether the induced conformation is favorable for receptor binding and avoids steric clashes | ub.edu |
Cellular Mechanistic Studies of this compound (e.g., transport, signaling pathway modulation in cell lines)
The cellular mechanisms of this compound are influenced by the physicochemical properties conferred by its N-methyl group. N-methylation is known to enhance the membrane permeability of peptides, which could facilitate cellular uptake. ub.edu This improved transport across cell membranes is a critical factor for the bioavailability of peptide-based drug candidates.
Within the cell, N-methylated compounds can modulate signaling pathways. For example, antagonists of the NMDA receptor, which is itself an N-methylated amino acid derivative receptor, can inhibit the growth of certain cancer cells. nih.gov Studies on human skin cell lines have shown that NMDA receptor channel blockers like MK-801 and memantine can reduce cell viability, an effect that can be reversed by the addition of certain D-amino acids like D-Serine. nih.gov This indicates that cellular pathways involving D-amino acids and their receptors can be powerful modulators of cell growth and survival. nih.gov
Furthermore, the function of receptors like the NMDA receptor can be modulated by cellular transport mechanisms, such as the glycine transporter type 1 (GLYT1), which controls the local concentration of the co-agonist glycine. elsevierpure.com The activity of signaling molecules like Protein Kinase C (PKC) can also directly modulate NMDA receptor currents, indicating a complex interplay between signaling pathways and receptor function. nih.gov While direct studies on the cellular transport and signaling effects of this compound are limited, its properties as an N-methylated amino acid suggest it could interact with amino acid transporters and modulate cellular signaling pathways that are sensitive to amino acid derivatives.
Integration of N Methyl D Norleucine into Peptide and Peptidomimetic Architectures
Design and Synthesis of N-methyl-D-norleucine-Containing Peptides
The design of peptides incorporating this compound is often guided by the goal of improving pharmacokinetic properties or modulating biological activity through conformational control. The synthesis of such peptides primarily relies on solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids. chemimpex.com
The incorporation of N-methylated amino acids, including this compound, presents specific challenges compared to the coupling of standard proteinogenic amino acids. The presence of the methyl group on the amide nitrogen increases steric hindrance, which can slow down the coupling reaction of the subsequent amino acid. researchgate.net This often results in lower yields or incomplete reactions. researchgate.netnih.gov To overcome these hurdles, specialized, highly efficient coupling reagents are employed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven effective for these challenging coupling steps. researchgate.netnih.gov
The standard procedure involves using an N-terminally protected form of the amino acid, typically with a fluorenylmethoxycarbonyl (Fmoc) group, which is compatible with the most common SPPS strategies. chemimpex.com The synthesis proceeds by anchoring the first amino acid to a solid resin support, followed by iterative cycles of deprotection of the N-terminal group and coupling of the next protected amino acid until the desired sequence is assembled. peptide.comnih.gov
Table 1: Key Reagents in the Synthesis of this compound Peptides
| Reagent/Component | Role in Synthesis | Rationale for Use with this compound |
| Fmoc-N-methyl-D-norleucine | Building Block | Provides the N-methylated amino acid with a temporary protecting group (Fmoc) for stepwise synthesis. chemimpex.com |
| Solid-Phase Resin | Synthesis Support | Anchors the growing peptide chain, facilitating purification by simple filtration and washing. peptide.com |
| PyAOP / PyBOP+HOAt | Coupling Reagents | High-efficiency activators that overcome the steric hindrance associated with coupling to an N-methylated residue. researchgate.netnih.gov |
| Trifluoroacetic Acid (TFA) | Cleavage Agent | Used in the final step to cleave the completed peptide from the resin support and remove side-chain protecting groups. nih.gov |
It is important to note that certain side reactions can occur during the synthesis and cleavage of N-methyl-rich peptides, including fragmentation between consecutive N-methylated residues or the formation of diketopiperazines. nih.gov Careful optimization of reaction conditions, such as cleavage time, is crucial to minimize these byproducts. nih.gov
Development of Conformationally Constrained Peptides Incorporating this compound
A primary motivation for incorporating this compound into a peptide sequence is to impose conformational constraints. nih.gov The inherent flexibility of linear peptides is often a liability, leading to reduced binding affinity for their biological targets and increased susceptibility to degradation. nih.govnih.gov By restricting the peptide's ability to adopt various conformations, its structure can be pre-organized into a bioactive shape, which can enhance potency and selectivity. nih.govresearchgate.net
The introduction of an N-methyl group on the peptide backbone has two significant conformational effects:
Elimination of Hydrogen Bond Donor: The amide proton is replaced by a methyl group, removing the capacity for this specific residue to act as a hydrogen bond donor. This disrupts secondary structures like α-helices and β-sheets that rely on these bonds. nih.govmdpi.com
Steric Influence on Amide Bond Isomerization: The steric bulk of the methyl group influences the rotational barrier around the peptide bond, affecting the preference for cis versus trans amide bond conformations. nih.gov This can significantly alter the local and global folding of the peptide. nbinno.com
A notable study demonstrated the power of N-methylation in controlling peptide structure in D,L-alternating oligopeptides. Researchers synthesized a peptide containing a D-N-methyl-norleucine (D-MeNle) residue and found that its conformational behavior was drastically different from its non-methylated counterpart. nih.gov The presence of the single N-methyl group selectively reduced the number of possible helical structures, forcing the peptide to predominantly adopt a specific β-helix conformation in chloroform. nih.gov This research underscores how a single, strategic placement of an N-methylated residue like this compound can serve as a powerful tool to direct peptide folding into a desired, well-defined three-dimensional structure. nih.gov
Engineering of Peptidomimetics Utilizing this compound as a Structural Component
Peptidomimetics are compounds designed to mimic the essential features of a natural peptide but with modifications to improve their drug-like properties, such as stability and bioavailability. nih.govresearchgate.net The incorporation of this compound is a key strategy in the engineering of peptidomimetics. nih.govmdpi.com This modification is considered a "backbone modification," as it directly alters the fundamental peptide chain. nih.gov
By replacing a standard amino acid with this compound, several peptidomimetic goals are achieved simultaneously:
Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, enzymes that typically cleave peptide bonds. nbinno.commdpi.com The D-amino acid configuration further enhances this resistance, as proteases are highly specific for L-amino acids. nih.govnih.gov
Modulation of Conformation: As discussed previously, the N-methyl group constrains the peptide backbone, which is a central principle of peptidomimetic design aimed at locking the molecule into its bioactive conformation. nih.govmdpi.com
N-methylated amino acids are found in several successful natural product drugs, such as the immunosuppressant cyclosporine A, which has served as an inspiration for the use of N-alkylation in peptidomimetic design. mdpi.com The systematic replacement of amino acids in a parent peptide sequence with N-methylated versions (an "N-methyl scan") is a powerful technique to probe structure-activity relationships and identify key residues for modification. nih.gov this compound, with its unique combination of features, serves as a valuable component in the toolkit for rationally designing next-generation peptidomimetic therapeutics. nih.gov
Impact of this compound on Peptide Solubility, Stability, and Receptor Selectivity
The substitution of a natural amino acid with this compound can have a profound impact on the key pharmacological properties of a peptide, including its solubility, stability, and receptor selectivity.
Stability: The most significant and well-documented impact of incorporating this compound is a dramatic increase in metabolic stability. nbinno.com Peptides in the body are rapidly broken down by proteases. nbinno.combeilstein-journals.org N-methylation of the amide bond provides a steric shield that blocks protease access, while the D-stereochemistry is not recognized by these enzymes. nih.govresearchgate.net This dual protection significantly enhances the peptide's resistance to enzymatic degradation, leading to a longer biological half-life and duration of action. nih.govnbinno.com The replacement of oxidation-prone residues like methionine with the stable isostere norleucine further contributes to the chemical stability of the peptide. nih.gov
Receptor Selectivity: The conformational control exerted by this compound is a powerful tool for enhancing receptor selectivity. nbinno.com By restricting the peptide's structure, it can be tailored to fit more precisely into the binding pocket of a specific receptor subtype, while fitting poorly into others. This "lock-and-key" optimization can lead to improved binding affinity and a more selective biological response. nbinno.com Research has shown that substitutions with non-standard amino acids can play a crucial role in determining receptor selectivity. acs.orgacs.org For example, modifying a key position in a peptide ligand with norleucine was shown to alter its binding profile across different receptor subtypes. acs.org The rigidification provided by the N-methyl group can amplify these effects, making this compound a strategic choice for designing highly potent and selective peptide ligands. nbinno.com
Table 2: Summary of this compound's Impact on Peptide Properties
| Property | General Impact of this compound Incorporation | Underlying Mechanism |
| Solubility | Variable; can increase or decrease | Increases lipophilicity but disrupts intermolecular hydrogen bonds that cause aggregation. chemimpex.comrsc.orgsigmaaldrich.com |
| Stability | Significantly Increased | Steric hindrance from the N-methyl group and non-recognition of the D-amino acid by proteases. nih.govnbinno.com |
| Receptor Selectivity | Potentially Increased | Conformational constraint pre-organizes the peptide for optimal binding to a specific target receptor. nbinno.comacs.org |
Derivatization and Analog Synthesis of N Methyl D Norleucine for Chemical Biology Probes
Synthesis of Fluorescently and Isotopic Tagged N-methyl-D-norleucine Analogs
The synthesis of fluorescently and isotopically tagged this compound analogs provides essential tools for visualizing and quantifying its distribution and metabolism in biological systems.
Fluorescent analogs of amino acids are powerful tools for imaging and tracking in cellular environments. thermofisher.commdpi.com The synthesis of a fluorescently tagged this compound can be achieved by coupling a fluorophore to the parent amino acid. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which react with the primary amine of D-norleucine prior to the N-methylation step. Alternatively, the carboxyl group can be activated to form an amide with an amine-containing fluorophore.
A general synthetic route could involve the following steps:
Protection of the amino group of D-norleucine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
Activation of the carboxylic acid of the protected D-norleucine.
Coupling of the activated amino acid with an amino-functionalized fluorophore (e.g., an aminocoumarin or a rhodamine derivative).
N-methylation of the protected, fluorophore-conjugated D-norleucine.
Deprotection to yield the final fluorescent this compound analog.
Isotopic labeling, particularly with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is invaluable for mass spectrometry-based quantification and NMR studies. rsc.orgnih.govisotope.com For this compound, isotopic labels can be incorporated into the N-methyl group or the norleucine backbone. The synthesis of ¹³C- or ²H-labeled this compound can be accomplished by using isotopically labeled methylating agents, such as [¹³C]methyl iodide or [²H₃]methyl iodide, in the N-methylation step of a protected D-norleucine precursor.
| Probe Type | Tag | Synthetic Strategy | Potential Application |
| Fluorescent Analog | Coumarin | Amide bond formation between the carboxylic acid of this compound and an amino-coumarin derivative. | Cellular imaging and uptake studies. |
| Fluorescent Analog | Rhodamine | Reaction of the amino group of D-norleucine with a rhodamine isothiocyanate, followed by N-methylation. | Fluorescence polarization assays to study binding interactions. |
| Isotopic Analog | ¹³CH₃ | N-methylation of a protected D-norleucine using [¹³C]methyl iodide. | Quantitative proteomics (SILAC-like approaches). |
| Isotopic Analog | ²H₃-methyl | N-methylation of a protected D-norleucine using [²H₃]methyl iodide. | NMR-based structural and dynamic studies. |
Biotinylated and Affinity-Tagged this compound for Target Identification
Biotinylation is a widely used technique for affinity-based purification of interacting molecules due to the high-affinity interaction between biotin (B1667282) and streptavidin. thermofisher.combiochempeg.comqyaobio.comacs.orgsigmaaldrich.combiosyntan.de A biotinylated analog of this compound can be synthesized to serve as a bait for identifying its cellular binding partners. The synthesis typically involves the conjugation of biotin to this compound through a flexible linker to minimize steric hindrance. qyaobio.com
A common synthetic approach involves:
Protection of the N-methylamino group of this compound.
Activation of the carboxylic acid of the protected amino acid.
Coupling with a biotin derivative containing a spacer arm with a terminal amino group (e.g., biotin-PEG-amine).
Deprotection to yield the biotinylated this compound probe.
Affinity tags, such as the His-tag (a sequence of histidine residues) or the FLAG-tag (a short peptide sequence), can also be conjugated to this compound. creative-peptides.comnih.govsb-peptide.comqyaobio.comnih.gov These tags allow for purification of the probe and its interacting partners via affinity chromatography. The synthesis of such conjugates would typically involve solid-phase peptide synthesis (SPPS) where this compound is incorporated into a short peptide sequence containing the affinity tag.
| Tag Type | Tag | Linkage Chemistry | Purification Method |
| Biotin | Biotin | Amide bond via a PEG spacer | Streptavidin affinity chromatography |
| Affinity Tag | His-tag (6xHis) | Peptide bond | Immobilized metal affinity chromatography (IMAC) |
| Affinity Tag | FLAG-tag (DYKDDDDK) | Peptide bond | Anti-FLAG antibody affinity chromatography |
Development of Photoaffinity Labeling Probes Based on this compound Scaffold
Photoaffinity labeling is a powerful technique to covalently crosslink a probe to its biological target upon photoactivation, enabling unambiguous target identification. researchgate.netrsc.orgnih.govenamine.netnih.govresearchgate.netnih.govmdpi.com Probes are typically equipped with a photoreactive group, such as a diazirine or a benzophenone.
The synthesis of a photoaffinity probe based on the this compound scaffold can be challenging due to the need to incorporate the photoreactive moiety without significantly altering the molecule's properties. One strategy involves modifying the side chain of norleucine. For instance, a derivative of D-lysine with a modified side chain could be used as a starting material, where the side-chain amine is functionalized with a photoreactive group before N-methylation.
A plausible synthetic route for a diazirine-containing probe:
Start with a D-amino acid precursor containing a ketone or an aldehyde in its side chain.
Convert the carbonyl group into a diazirine moiety.
Protect the alpha-amino group.
Perform N-methylation of the protected, diazirine-containing amino acid.
Deprotect the alpha-amino group to yield the final photoaffinity probe.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages |
| Phenyl azide | 254-280 nm | Nitrene | High reactivity, but can rearrange. |
| Benzophenone | 350-360 nm | Triplet biradical | Chemically stable, less prone to rearrangement. |
| Diazirine | 330-380 nm | Carbene | Small size, highly reactive. |
Synthesis of this compound-Based Conjugates for Targeted Delivery Studies
Conjugating this compound to therapeutic agents or targeting ligands can be a strategy to enhance their delivery to specific cells or tissues. nih.govrsc.orgmdpi.commdpi.comresearchgate.netnih.govresearchgate.net This approach is particularly relevant if this compound is recognized by specific amino acid transporters that are overexpressed on target cells, such as cancer cells.
The synthesis of these conjugates typically involves a linker that connects this compound to the drug or targeting moiety. The linker can be designed to be stable in circulation but cleavable under specific conditions within the target cell (e.g., by enzymes or at a lower pH).
A general synthetic scheme for an this compound-drug conjugate:
Functionalize the drug molecule with a linker containing a reactive group (e.g., an NHS ester or a maleimide).
Protect the N-methylamino group of this compound.
Couple the protected this compound to the drug-linker construct.
Deprotect to yield the final conjugate.
| Component | Example | Function |
| Targeting Moiety | This compound | Exploits amino acid transporter-mediated uptake. |
| Linker | Hydrazone | pH-sensitive, cleavable in acidic endosomes. |
| Linker | Disulfide | Reductively cleaved in the intracellular environment. |
| Therapeutic Agent | Doxorubicin | Cytotoxic drug for cancer therapy. |
Computational and Theoretical Studies of N Methyl D Norleucine and Its Complexes
Molecular Dynamics (MD) Simulations of N-methyl-D-norleucine in Various Environments
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior in different chemical environments, such as in aqueous solutions or when interacting with other molecules.
Methodology: An MD simulation of this compound would typically begin by defining a force field, which is a set of parameters that describes the potential energy of the system's particles. Commonly used force fields for biomolecules include AMBER, CHARMM, and GROMOS. nih.gov The simulation system would be set up by placing the this compound molecule in a simulation box, often filled with explicit solvent molecules like water to mimic physiological conditions. nih.govresearchgate.net The system then undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. Finally, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's equations of motion over a set period, often on the scale of nanoseconds to microseconds. nih.govacs.orgnih.gov
Research Findings and Applications: By analyzing the simulation trajectories, researchers could investigate several properties of this compound:
Solvation Structure: Determine how water molecules arrange around the hydrophobic n-butyl side chain and the polar amino and carboxyl groups.
Conformational Dynamics: Observe the flexibility of the molecule and the transitions between different rotational isomers (rotamers).
Interactions with Biomolecules: Simulate this compound in the presence of a protein or nucleic acid to study binding modes and estimate binding affinities, which is crucial for understanding its potential biological role.
Thermodynamic Properties: Calculate properties such as the free energy of solvation to understand its partitioning between different environments.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide a highly accurate description of molecular structure, energy, and reactivity that is not accessible through classical mechanics-based methods like MD.
Methodology: QC calculations for this compound could be performed using various levels of theory, such as Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). nih.gov The choice of method and basis set (which describes the atomic orbitals) depends on the desired accuracy and computational cost. For a molecule of this size, DFT methods like B3LYP often provide a good balance. nih.gov Calculations can be performed on the isolated molecule (in vacuo) or using implicit solvent models to approximate the effects of a solvent environment.
Research Findings and Applications: Applying QC methods to this compound would allow for the determination of:
Optimized Geometry: Calculation of the most stable three-dimensional structure, including precise bond lengths and angles.
Electronic Properties: Analysis of the electron density distribution, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map. These properties are key to understanding the molecule's reactivity and intermolecular interactions. nih.govresearchgate.net
Spectroscopic Properties: Prediction of NMR chemical shifts, which can be compared with experimental data to validate the computed structure. illinois.edu
Reaction Mechanisms: Investigation of the energetics of potential chemical reactions involving this compound, such as its role in peptide bond formation.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis focuses on identifying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds and determining their relative stabilities. For a flexible molecule like this compound, this analysis is crucial for understanding its structural preferences.
Methodology: The conformational landscape of this compound can be explored by systematically rotating its dihedral angles (e.g., φ, ψ, and side-chain torsions) and calculating the energy of each resulting conformation. This can be done using either molecular mechanics force fields for a rapid survey or more accurate quantum chemical methods for refining the energies of key conformers. The results are often visualized as a Ramachandran-like plot or a potential energy surface, which maps the energy as a function of the dihedral angles.
Research Findings and Applications: A detailed conformational analysis of this compound would:
Identify Low-Energy Conformers: Determine the most probable shapes the molecule will adopt in solution. The presence of the N-methyl group can introduce steric constraints that significantly alter the preferred backbone conformations compared to its non-methylated counterpart. nih.gov
Characterize Energy Barriers: Calculate the energy barriers between different conformations, which provides insight into the flexibility of the molecule and the timescale of conformational changes.
Guide Peptide Design: Understanding the conformational preferences of this non-standard amino acid is essential for designing peptides with specific secondary structures, as its inclusion can induce or disrupt helices or turns. semanticscholar.org
Molecular Docking Studies with this compound and Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. longdom.org It is a key tool in drug discovery and for hypothesizing the biological function of small molecules.
Methodology: Docking this compound into the active site of a target protein would involve using software like AutoDock Vina or Glide. longdom.org The process requires a three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to rank them based on their predicted binding affinity.
Research Findings and Applications: Although specific docking studies involving this compound are not readily available, this method could be applied to:
Identify Potential Protein Targets: By screening this compound against libraries of protein structures, one could identify potential biological partners.
Predict Binding Modes: For a known target, docking can reveal the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. researchgate.netrsc.org For example, the n-butyl side chain would likely favor binding in hydrophobic pockets of a protein.
Estimate Binding Affinity: The scoring functions provide an estimate of the binding energy (e.g., in kcal/mol), which helps in prioritizing compounds for experimental testing. longdom.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By building a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs.
Methodology: To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition) would be required. For each compound, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode various aspects of the molecule, including physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to derive a mathematical equation that correlates the descriptors with the observed activity. nih.govresearchgate.net
Research Findings and Applications: A QSAR study on a series of peptides containing this compound or its analogs could:
Identify Key Structural Features: The resulting model would highlight which molecular properties are most important for the desired biological activity. For instance, it might reveal that the hydrophobicity of the side chain is a critical factor.
Predict Activity of Novel Compounds: The model could be used to predict the activity of new analogs in silico, allowing researchers to prioritize the synthesis of the most promising candidates and reduce experimental costs. acs.org
Guide Lead Optimization: Provide a rational basis for modifying the structure of a lead compound to enhance its potency or other desired properties.
In Silico Prediction of Physico-Chemical Properties Relevant to Research Tools
Various computational tools and web servers can rapidly predict the physicochemical properties of a molecule based solely on its structure. nih.govresearchgate.netnih.gov These predictions are valuable in the early stages of research for assessing a compound's potential utility and behavior. For this compound, these properties are identical to its L-enantiomer.
Methodology: The 2D structure of N-methyl-L-norleucine (as a proxy for the D-isomer) is used as input for various prediction algorithms. These algorithms often use fragment-based methods or machine learning models trained on large datasets of experimentally measured properties. nih.gov Publicly available databases like PubChem provide pre-computed properties for millions of compounds. nih.gov
Predicted Physico-Chemical Properties: The following table summarizes key physicochemical properties for N-methyl-norleucine as computed by various algorithms and available in the PubChem database. nih.gov These values are crucial for planning experiments and for parameterizing other computational models.
| Property Name | Predicted Value | Method/Source |
|---|---|---|
| Molecular Weight | 145.20 g/mol | PubChem |
| Molecular Formula | C₇H₁₅NO₂ | PubChem |
| XLogP3 | -1.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs |
| Hydrogen Bond Acceptor Count | 3 | Cactvs |
| Rotatable Bond Count | 4 | Cactvs |
| Exact Mass | 145.110278721 Da | PubChem |
| Topological Polar Surface Area | 49.3 Ų | Cactvs |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 104 | Cactvs |
Strategic Applications of N Methyl D Norleucine in Research and Drug Discovery Tools
N-methyl-D-norleucine as a Scaffold for Rational Ligand Design and Lead Optimization
In the field of rational ligand design, the goal is to systematically modify a lead compound to enhance its drug-like properties. This compound serves as a valuable component in this process by simultaneously addressing several common liabilities of peptide-based therapeutics, including metabolic instability, susceptibility to oxidation, and poor bioavailability. researchgate.netrsc.orgfrontiersin.org
Proteolytic Stability : The presence of a D-amino acid in a peptide sequence significantly hinders recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids. frontiersin.orgnih.gov This substitution can dramatically increase the in vivo half-life of a peptide lead.
Conformational Control and Permeability : N-methylation of the peptide backbone removes the amide proton, preventing it from acting as a hydrogen bond donor. This modification restricts the conformational flexibility of the peptide backbone and can favor conformations that mask polar groups, a strategy known to improve passive membrane permeability. researchgate.netnih.gov In some cases, N-methylation has been shown to be a key factor in achieving oral bioavailability for cyclic peptides. nih.gov
Oxidation Resistance : The norleucine side chain is a close structural isomer (isostere) of methionine but lacks the sulfur atom. drugbank.com Methionine residues are prone to oxidation, which can lead to loss of biological activity. Replacing methionine with norleucine eliminates this degradation pathway without significantly altering the side chain's steric profile, making it a common substitution in lead optimization. drugbank.com
The combination of these three features in a single building block makes this compound a powerful tool for lead optimization. It allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide candidate. researchgate.netrsc.org
Table 1: Comparative Properties of Norleucine Analogs and Methionine
| Amino Acid | Key Features | Primary Advantage in Lead Optimization |
|---|---|---|
| Methionine | Proteinogenic; contains a thioether side chain. | Natural building block. |
| Norleucine | Isostere of methionine; linear alkyl side chain. | Resistant to oxidation. drugbank.com |
| N-methyl-L-norleucine | N-methylated backbone; L-stereochemistry. | Restricts conformation; can improve permeability; resistant to oxidation. researchgate.netnih.gov |
| This compound | N-methylated backbone; D-stereochemistry. | Confers high resistance to proteolysis; restricts conformation; resistant to oxidation. frontiersin.orgnih.gov |
Probing Protein-Ligand and Protein-Protein Interactions with this compound Analogs
Understanding the precise molecular interactions between a ligand and its protein target is fundamental to drug discovery. Unnatural amino acids are powerful probes for dissecting these interactions. Analogs of this compound can be systematically incorporated into a peptide sequence to investigate the specific requirements of a binding interface.
Probing Stereochemical Requirements : A "D-amino acid scan" can be used to identify whether a specific residue's side chain or backbone orientation is critical for binding. rsc.org Replacing an L-amino acid with its D-enantiomer, such as this compound, can reveal the stereochemical tolerance of the protein's binding pocket. A significant loss of affinity would suggest a strict requirement for the L-configuration, whereas retained or enhanced affinity could guide the design of more stable analogs.
Investigating Hydrogen Bonding : The N-methylation of a peptide backbone eliminates the amide N-H group, a crucial hydrogen bond donor. researchgate.net By comparing the binding affinity of a peptide containing this compound with its unmethylated counterpart, researchers can determine the importance of a specific backbone hydrogen bond for target recognition and binding. nih.gov
Mapping Hydrophobic and Steric Interactions : The norleucine side chain provides a simple, non-oxidizable hydrophobic element. Incorporating this compound allows for the exploration of hydrophobic pockets within a binding site while simultaneously assessing the impact of the added methyl group on steric tolerance. This dual modification provides detailed insights into the topology of the protein-ligand interface. beilstein-journals.orgwikipedia.org
Development of Chemical Biology Tools for Investigating Biological Pathways
Chemical biology relies on the use of specially designed molecules, or "chemical tools," to study and manipulate biological systems. nih.govunc.edu The stability and unique structural properties of this compound make it an attractive building block for creating robust chemical probes. nih.govresearchgate.net
Chemical probes, such as fluorescently labeled peptides or activity-based probes, are often used in complex biological environments like cell lysates or living cells, where they are exposed to numerous proteases. The inherent protease resistance conferred by the D-amino acid and N-methyl modifications ensures the probe remains intact for the duration of the experiment, leading to more reliable and interpretable results. frontiersin.orgmdpi.com For example, a peptide-based inhibitor designed to target a specific enzyme in a cellular pathway could be rendered more effective and long-lasting by incorporating this compound. This stability is critical for accurately assessing the downstream effects of target inhibition. nih.govresearchgate.net
Utility of this compound in Macrocyclic Peptide and Foldamer Chemistry
Macrocyclic peptides and foldamers represent two classes of molecules where conformational control is paramount. This compound is exceptionally well-suited for applications in both areas due to its ability to impose structural constraints.
Macrocyclic Peptides : Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides by reducing flexibility and increasing stability. The efficiency of the cyclization reaction and the conformation of the final product can be influenced by incorporating "turn-inducing" elements. Both D-amino acids and N-methylated residues are known to promote the adoption of specific backbone conformations that facilitate macrocyclization. rsc.orgnih.gov The inclusion of this compound can therefore pre-organize the linear peptide precursor into a conformation amenable to ring closure. Furthermore, the resulting macrocycle often possesses enhanced membrane permeability and metabolic stability, key attributes for developing orally bioavailable drugs. nih.govmdpi.comacs.org
Foldamers : Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures similar to those of proteins (e.g., helices, sheets). nih.govrsc.org The design of stable foldamer structures relies on building blocks that restrict bond rotation and favor specific dihedral angles. The steric constraints imposed by N-methylation, combined with the alternative stereochemistry of a D-amino acid, can be exploited to design novel and highly stable folded architectures. nih.gov this compound can serve as a key component in creating helical or turn structures that would not be accessible using only standard proteinogenic amino acids, thereby expanding the structural diversity and potential applications of foldamers in materials science and medicine. uni-muenchen.deuni-muenchen.deresearchgate.net
Role in Protein Engineering and Directed Evolution Studies
The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique for creating novel biomolecules with enhanced or entirely new functions. nih.gov While technically challenging, systems have been developed to incorporate both D-amino acids and N-methylated amino acids into proteins using engineered ribosomes and modified translation machinery. acs.orgresearchgate.netresearchgate.netharvard.edu
The introduction of this compound into a protein scaffold could confer exceptional resistance to proteolysis, creating hyper-stable proteins for therapeutic or industrial applications. In the context of directed evolution, this technology allows for the exploration of a vastly expanded sequence space. mdpi.comdtic.mil A library of protein variants containing this compound at specific positions could be generated and screened for desired properties. researchgate.netnih.gov For example, an enzyme's stability or activity could be enhanced through mutations that would be impossible to achieve with the 20 canonical amino acids. nih.gov This approach allows researchers to evolve proteins with novel functions that are not found in nature.
Table 2: Summary of Strategic Applications of this compound
| Section | Application Area | Rationale for Use of this compound |
|---|---|---|
| 9.1 | Rational Ligand Design | Combines proteolytic resistance (D-amino acid), conformational constraint (N-methyl), and oxidation resistance (norleucine) to improve drug-like properties. frontiersin.orgnih.govdrugbank.com |
| 9.2 | Probing Molecular Interactions | Systematically probes the importance of stereochemistry, backbone hydrogen bonding, and hydrophobic/steric effects at a protein-ligand interface. rsc.orgnih.gov |
| 9.3 | Chemical Biology Tools | Increases the metabolic stability of peptide-based probes, ensuring their integrity in complex biological environments for more reliable pathway investigation. frontiersin.orgmdpi.com |
| 9.4 | Macrocycles & Foldamers | Acts as a powerful turn-inducer and conformational constraint to facilitate cyclization and create novel, stable secondary structures. nih.govrsc.orgnih.gov |
| 9.5 | Protein Engineering | Enables the creation of hyper-stable proteins with novel properties by expanding the chemical diversity accessible through directed evolution. nih.govresearchgate.net |
Future Research Directions and Emerging Paradigms for N Methyl D Norleucine
Exploration of Unexplored Synthetic Avenues for N-methyl-D-norleucine and its Stereoisomers
The synthesis of this compound, particularly with high stereochemical purity, remains a critical challenge that beckons for methodological innovation. While classical approaches to N-methylation of amino acids exist, future research will likely focus on more efficient, scalable, and stereoselective routes.
One promising direction is the advancement of asymmetric alkylation methods. These strategies often employ chiral auxiliaries to control the stereochemical outcome of the reaction, which could be adapted to produce the desired D-isomer with high enantiomeric excess. google.com Another avenue involves the development of novel catalytic N-methylation processes using earth-abundant metal catalysts, which could offer a more sustainable and cost-effective alternative to traditional stoichiometric reagents.
Furthermore, chemoenzymatic methods represent a powerful, yet underexplored, paradigm. The use of engineered enzymes, such as N-methyltransferases or stereoselective aminotransferases, could provide highly specific pathways to this compound, minimizing the need for complex protection-deprotection steps and purification procedures. The resolution of racemic N-methyl-norleucine using enzymes like acylases is another viable strategy that warrants further investigation. google.com
| Synthetic Strategy | Potential Advantages | Areas for Future Exploration |
| Asymmetric Alkylation | High stereocontrol, well-established principles. | Development of more recyclable chiral auxiliaries; improving reaction efficiency. |
| Catalytic N-Methylation | Atom economy, potential for scalability, sustainability. | Discovery of novel, highly selective catalysts; optimization for D-isomer synthesis. |
| Chemoenzymatic Synthesis | Exceptional stereoselectivity, mild reaction conditions. | Enzyme engineering for substrate specificity; process optimization for industrial scale. |
| Kinetic Resolution | Simplicity of concept, applicable to racemic mixtures. | Identification of more efficient and selective enzymes; integration with racemization processes. |
The synthesis of other stereoisomers, such as N-methyl-L-norleucine, provides a valuable comparative framework for these developing methodologies. chemimpex.combroadpharm.comnih.gov
Identification of Novel Biological Targets for Mechanistic Investigation of this compound Interactions
A significant frontier in this compound research is the identification and validation of its specific biological targets. The structural rigidity and altered hydrogen bonding capacity conferred by the N-methyl group, combined with the D-configuration, suggest that it may interact with biological macromolecules in ways distinct from its L-isomer or unmethylated counterparts.
Future investigations should employ unbiased, large-scale screening approaches to uncover these targets. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and chemical proteomics are powerful tools for this purpose. In these methods, an this compound derivative is used as bait to "fish out" interacting proteins from cell lysates, which are then identified and quantified.
Given that norleucine itself is sometimes used by researchers as an isostere for methionine to probe protein structure and function, a logical starting point is to investigate whether this compound can modulate the activity of methionine-dependent enzymes or binding proteins. wikipedia.org This could reveal novel regulatory roles or points of therapeutic intervention. Furthermore, exploring its potential as a component of peptide-based drugs is a key area, as N-methylation is a known strategy to enhance metabolic stability and conformational rigidity in peptides. chemimpex.com
Integration of Advanced Computational Modeling with Experimental Data
The synergy between computational modeling and experimental validation is poised to accelerate our understanding of this compound. Advanced computational techniques can provide atomic-level insights into its behavior, guiding experimental design and interpreting results.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and peptides containing this residue. nih.govyoutube.com These simulations track the movements of atoms over time, revealing how N-methylation and D-stereochemistry influence peptide folding, stability, and interaction with potential binding partners. semanticscholar.orgyoutube.com
Molecular docking studies can predict the binding poses of this compound within the active sites of enzymes or the binding pockets of receptors. mdpi.com These predictions can then be used to prioritize candidates for experimental screening and to design derivatives with improved binding affinity and selectivity. The integration of these in silico methods with experimental data from techniques like X-ray crystallography or NMR spectroscopy provides a powerful feedback loop for refining both the computational models and our understanding of the molecule's interactions. wseas.org
| Computational Method | Application to this compound | Required Experimental Validation |
| Molecular Docking | Predict binding modes and affinities to potential protein targets. | In vitro binding assays (e.g., ITC, SPR), enzyme inhibition assays. |
| Molecular Dynamics (MD) | Simulate conformational dynamics and stability of peptides containing the residue. | NMR spectroscopy, circular dichroism, X-ray crystallography. |
| Quantum Mechanics (QM) | Calculate electronic properties and reaction mechanisms. | Kinetic studies, spectroscopic analysis. |
| QSAR | Relate structural features of derivatives to biological activity. | Synthesis and testing of a focused library of analog compounds. |
Development of this compound-Based Probes for Complex Biological Systems
To dissect the functional roles of this compound and its targets within the complex environment of living cells, the development of specialized chemical probes is essential. nih.govmskcc.org These probes are versions of the parent molecule that have been modified to include a reporter group (like a fluorescent dye) or a reactive group for covalent labeling. researchgate.net
Future research should focus on creating a toolkit of this compound-based probes. For example:
Fluorescent Probes: Attaching a fluorophore to this compound would allow for visualization of its uptake and subcellular localization using fluorescence microscopy. nih.govbiorxiv.org
Biotinylated Probes: A biotin (B1667282) tag would enable the affinity-based purification of binding partners, complementing the target identification strategies mentioned in section 10.2.
Photo-affinity Probes: Incorporating a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, enabling robust and specific target identification.
The design of these probes requires careful consideration of linker chemistry to ensure that the attached tag does not interfere with the biological activity of the core this compound scaffold.
Addressing Challenges and Unanswered Questions in this compound Research
Despite its potential, research into this compound is faced with several challenges and unanswered questions that represent key opportunities for future investigation.
A primary challenge is the stereoselective synthesis on a practical scale, as discussed in section 10.1. Overcoming this hurdle is a prerequisite for extensive biological evaluation. Another significant challenge is distinguishing its biological effects from those of its stereoisomer (N-methyl-L-norleucine) and the unmethylated parent compounds (D- and L-norleucine). This requires careful experimental design with appropriate controls to isolate the specific contributions of both N-methylation and D-configuration.
Key unanswered questions that should guide future research include:
What are the specific transport mechanisms responsible for its cellular uptake?
Does this compound have unique biological targets that are not engaged by similar amino acids?
Can the incorporation of this compound into peptides lead to novel therapeutic properties, such as enhanced cell permeability or resistance to proteolysis?
What is the metabolic fate of this compound in vivo?
Addressing these fundamental questions will be crucial for translating the basic chemical and biological understanding of this compound into tangible applications.
Q & A
Q. What ethical guidelines govern the use of this compound in animal studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, emphasizing humane endpoints and 3Rs (Replacement, Reduction, Refinement). Obtain institutional animal care committee (IACUC) approval and disclose conflicts of interest per NIH standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
